Trombodipine Exhibits ~10-Fold Higher Potency Than Nifedipine in Inhibiting Collagen-Induced Platelet Aggregation
In a direct comparison study, Trombodipine (PCA-4230) demonstrated approximately 10-fold greater potency than nifedipine in inhibiting collagen-induced platelet aggregation in human platelet-rich plasma (PRP) . This quantitative differentiation is critical because both compounds are 1,4-dihydropyridine derivatives, yet Trombodipine's superior anti-aggregatory potency is achieved without the pronounced calcium channel blocking effects characteristic of nifedipine. The enhanced potency, coupled with a divergent mechanism of action, makes Trombodipine the preferred research tool for dissecting platelet activation pathways independent of L-type calcium channel modulation.
| Evidence Dimension | Inhibition of collagen-induced platelet aggregation (IC50) |
|---|---|
| Target Compound Data | IC50 = 10 μM |
| Comparator Or Baseline | Nifedipine: IC50 = approximately 100 μM |
| Quantified Difference | ~10-fold lower IC50 (higher potency) |
| Conditions | Human platelet-rich plasma (PRP); collagen-induced aggregation |
Why This Matters
Researchers requiring potent, specific inhibition of collagen-mediated platelet activation without confounding calcium channel blockade should prioritize Trombodipine procurement over nifedipine or other generic DHPs.
